molecular formula C23H39N3O B6078881 N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine

Cat. No. B6078881
M. Wt: 373.6 g/mol
InChI Key: LEBMJJAHHGKHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.

Mechanism of Action

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine acts on the mu-opioid receptor in the brain and spinal cord, resulting in the inhibition of pain signals and the release of dopamine. It also has sedative effects and can cause respiratory depression at higher doses.
Biochemical and Physiological Effects
N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine has similar effects to other opioids, including analgesia, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation. Long-term use can lead to tolerance and dependence.

Advantages and Limitations for Lab Experiments

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine has advantages as a research tool due to its high affinity for the mu-opioid receptor and its similarity to other opioids. However, its recreational use and potential for abuse make it a challenging substance to work with in a laboratory setting.

Future Directions

For research on N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine include further study of its pharmacological properties and potential applications in pain management and veterinary medicine. Additionally, research on the potential for abuse and addiction should be conducted to inform public health policies and interventions.

Synthesis Methods

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dichlorophenylacetonitrile with 2,2-dimethyl-3-(4-morpholinyl)propylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with 3-phenylpropyl chloride to produce N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine.

Scientific Research Applications

N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine has potential applications in scientific research, particularly in the study of opioid receptors and pain management. It has been shown to bind to the mu-opioid receptor with high affinity, and it has similar effects to other opioids such as morphine and fentanyl. It may also have potential as an analgesic for use in veterinary medicine.

properties

IUPAC Name

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-1-(3-phenylpropyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O/c1-23(2,20-26-14-16-27-17-15-26)19-24-22-11-7-13-25(18-22)12-6-10-21-8-4-3-5-9-21/h3-5,8-9,22,24H,6-7,10-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBMJJAHHGKHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCCN(C1)CCCC2=CC=CC=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-1-(3-phenylpropyl)piperidin-3-amine

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